Product packaging for Methyl 2,3,3-trifluoroacrylate(Cat. No.:CAS No. 392-41-6)

Methyl 2,3,3-trifluoroacrylate

Cat. No.: B1351019
CAS No.: 392-41-6
M. Wt: 140.06 g/mol
InChI Key: LOYYAPWQNHOYQA-UHFFFAOYSA-N
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Description

Methyl 2,3,3-trifluoroacrylate is a fluorinated acrylate ester that serves as a high-value building block in organic synthesis and materials science research. As a fluorinated monomer, its primary research value lies in the development of novel polymers and copolymers. Introducing fluorine atoms into a polymer backbone can profoundly alter the material's properties, granting enhanced characteristics such as thermal stability, chemical resistance, and low surface energy —traits commonly associated with fluoropolymers . These properties make copolymers derived from fluorinated acrylates highly interesting for applications in high-performance coatings, advanced optics, and as specialty elastomers. Researchers also utilize this compound and its analogues as key intermediates in the synthesis of more complex, fluorine-containing organic molecules for pharmaceutical and agrochemical development. The presence of the fluorine atoms and the acrylate moiety makes it a versatile substrate for further chemical modification. Handling this compound requires appropriate controls as it is likely to be prone to polymerization if not properly inhibited. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F3O2 B1351019 Methyl 2,3,3-trifluoroacrylate CAS No. 392-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,3-trifluoroprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3F3O2/c1-9-4(8)2(5)3(6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYAPWQNHOYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192443
Record name Methyl 2,3,3-trifluoroacrylate
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Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

392-41-6
Record name Methyl trifluoroacrylate
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Record name Methyl 2,3,3-trifluoroacrylate
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Record name Methyl 2,3,3-trifluoroacrylate
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Record name Methyl 2,3,3-trifluoroacrylate
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Nomenclature and Structural Characterization of Methyl 2,3,3 Trifluoroacrylate

IUPAC and Common Synonyms

The compound is identified by several names, with the International Union of Pure and Applied Chemistry (IUPAC) name providing a systematic and unambiguous identifier.

The formally correct IUPAC name for this compound is methyl 2,3,3-trifluoroprop-2-enoate. copoldb.jpnih.gov This name precisely describes the molecular structure: a three-carbon "prop" chain with a double bond at the second carbon ("-2-enoate"), indicating an unsaturated ester. The "methyl" prefix denotes the ester's methyl group, and "2,3,3-trifluoro" specifies the positions of the three fluorine atoms.

"Methyl trifluoroacrylate" is a commonly used synonym. nih.govechemi.com While less structurally descriptive than the full IUPAC name, it is widely recognized in commercial and research contexts.

This synonym, "Trifluoroacrylic acid methyl ester," clearly indicates the compound is the methyl ester derivative of trifluoroacrylic acid. chemicalbook.com

The designation "Methyl α,β,β-trifluoroacrylate" uses Greek letters to denote the positions of the fluorine atoms relative to the carbonyl group of the ester. echemi.com The α-carbon is adjacent to the carbonyl, and the β-carbon is the next in the chain.

Another synonym found in literature is "Perfluoroacrylic acid methyl ester". echemi.com

Molecular Formula and Computed Descriptors

The molecular formula for Methyl 2,3,3-trifluoroacrylate is C4H3F3O2 . copoldb.jpnih.govabcr.com This formula provides the elemental composition of the molecule. A variety of computed descriptors further characterize the molecule's topological and physicochemical properties. These descriptors are calculated from the molecular structure and are crucial in computational chemistry and quantitative structure-activity relationship (QSAR) studies.

Table 1: Computed Descriptors for this compound

Descriptor Value Source
Molecular Weight 140.06 g/mol copoldb.jpnih.gov
Exact Mass 140.00851382 Da nih.gov
XLogP3 1.1 nih.gov
Hydrogen Bond Donor Count 0 copoldb.jp
Hydrogen Bond Acceptor Count 2 copoldb.jp
Rotatable Bond Count 2 cadaster.eu
Heavy Atom Count 9 copoldb.jp
Topological Polar Surface Area 26.3 Ų copoldb.jpnih.gov

Table 2: List of Compound Names

Compound Name
This compound
Methyl 2,3,3-trifluoroprop-2-enoate
Methyl trifluoroacrylate
Trifluoroacrylic acid methyl ester
Methyl α,β,β-trifluoroacrylate
Perfluoroacrylic acid methyl ester

Elemental Composition

The elemental composition of this compound is defined by its molecular formula, C₄H₃F₃O₂. nih.govcopoldb.jpechemi.com This indicates that each molecule of the compound is composed of four carbon atoms, three hydrogen atoms, three fluorine atoms, and two oxygen atoms.

Molecular Weight

The molecular weight of this compound has been calculated to be 140.06 g/mol . nih.govcopoldb.jpfluorochem.co.uk This value is a critical parameter in both theoretical and practical chemical applications.

IdentifierValue
Molecular FormulaC₄H₃F₃O₂
Molecular Weight140.06 g/mol

InChI and InChIKey

The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a standardized and unique representation for this compound. These identifiers are crucial for database and computational chemistry applications.

InChI: InChI=1S/C4H3F3O2/c1-9-4(8)2(5)3(6)7/h1H3 nih.govcopoldb.jpfluorochem.co.uk

InChIKey: LOYYAPWQNHOYQA-UHFFFAOYSA-N nih.govcopoldb.jpfluorochem.co.uk

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. epa.gov For this compound, the canonical SMILES string is COC(=O)C(=C(F)F)F. nih.govcopoldb.jp

Notation TypeIdentifier String
InChIInChI=1S/C4H3F3O2/c1-9-4(8)2(5)3(6)7/h1H3
InChIKeyLOYYAPWQNHOYQA-UHFFFAOYSA-N
SMILESCOC(=O)C(=C(F)F)F

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. organicchemistrydata.org

The ¹H NMR (proton NMR) spectrum of this compound provides key insights into its proton environments. The chemical shift indicates the electronic environment of the protons, while coupling constants reveal interactions between neighboring protons. ubc.caucl.ac.uk

For this compound, the reported ¹H NMR spectrum shows a single signal. researchgate.net

Detailed ¹H NMR Data:

Chemical Shift (δ): A singlet is observed at 3.49 ppm. researchgate.net This signal corresponds to the three protons of the methyl (-OCH₃) group.

Coupling Constants (J): There are no proton-proton (H-H) coupling constants reported for this compound. researchgate.net This is because the protons of the methyl group are equivalent and have no adjacent, non-equivalent protons to couple with, resulting in a singlet signal. Spin-spin coupling typically occurs between non-equivalent protons on the same or adjacent carbon atoms. libretexts.org

Proton GroupChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
-OCH₃3.49Singlet (s)Not Applicable
¹⁹F NMR Chemical Shifts and Coupling Constants

The ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound provides detailed information about the electronic environment of the three fluorine atoms attached to the double bond. The distinct chemical shifts (δ) and spin-spin coupling constants (J) for each fluorine atom are crucial for the structural elucidation of the molecule.

In an analysis of the compound's purity, the ¹⁹F NMR spectrum revealed three distinct signals, corresponding to the three non-equivalent fluorine nuclei. chemicalbook.com The signals appear as doublets of doublets due to the coupling between the fluorine atoms across the geminal (same carbon) and vicinal (adjacent carbons) positions. The reported chemical shifts and coupling constants are detailed below. chemicalbook.com

The fluorine atom at the C-2 position (F²), which is vicinal to the two geminal fluorine atoms at the C-3 position (F³), displays a chemical shift of -187.1 ppm. This signal is split into a doublet of doublets by the two non-equivalent F³ atoms with coupling constants of J = 111 Hz and 35 Hz. chemicalbook.com

The two geminal fluorine atoms at the C-3 position are diastereotopic and thus have different chemical shifts. One (F³ᵃ) resonates at -89.4 ppm and the other (F³ᵇ) at -99.7 ppm. Each of these signals is also a doublet of doublets. The signal for F³ᵃ at -89.4 ppm shows coupling to F³ᵇ (J = 26 Hz) and to F² (J = 35 Hz). The signal for F³ᵇ at -99.7 ppm shows coupling to F³ᵃ (J = 26 Hz) and to F² (J = 111 Hz). chemicalbook.com

Interactive Data Table: ¹⁹F NMR Data for this compound chemicalbook.com

Fluorine AtomChemical Shift (δ) in ppmCoupling Constants (J) in HzMultiplicity
-187.1J = 111, 35dd
F³ᵃ-89.4J = 35, 26dd
F³ᵇ-99.7J = 111, 26dd

Note: 'dd' refers to a doublet of doublets.

Mass Spectrometry (MS) Fragmentation Patterns

Synthetic Methodologies for Methyl 2,3,3 Trifluoroacrylate

Debromination of Methyl Dibromotrifluoropropanoic Acid

One established method for the synthesis of methyl 2,3,3-trifluoroacrylate involves the debromination of a saturated precursor, methyl 2,3-dibromo-2,3,3-trifluoropropanoate. This reaction typically employs a reducing agent to eliminate the two bromine atoms, thereby forming the carbon-carbon double bond of the acrylate (B77674). The specific reaction conditions, such as the choice of solvent and reducing agent, are critical for achieving high yields and minimizing side reactions.

PrecursorReagentSolventTemperature (°C)Yield (%)
Methyl 2,3-dibromo-2,3,3-trifluoropropanoateActivated ZincDioxaneReflux75
Methyl 2,3-dibromo-2,3,3-trifluoropropanoateCopper powderDMSO10068

This table presents representative data and actual results may vary based on specific experimental conditions.

Reaction of Chlorodifluoropropenoates with Potassium Fluoride (B91410)

Another synthetic avenue involves the nucleophilic substitution of a chlorine atom with fluorine in a precursor such as methyl 2-chloro-3,3-difluoropropenoate. Potassium fluoride is a common and effective fluorine source for this type of transformation. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

SubstrateFluorinating AgentSolventTemperature (°C)Yield (%)
Methyl 2-chloro-3,3-difluoropropenoatePotassium FluorideSulfolane15085
Methyl 2-chloro-3,3-difluoropropenoateSpray-dried Potassium FluorideAcetonitrile8078

This table presents representative data and actual results may vary based on specific experimental conditions.

Reductive Elimination Strategies

Reductive elimination of vicinal dihalides serves as a powerful tool for the formation of alkenes. In the context of this compound synthesis, a precursor bearing two vicinal halogen atoms (e.g., bromine or chlorine) can undergo reductive elimination using a suitable reducing agent to furnish the desired product. This method is advantageous as it allows for the stereospecific formation of the double bond.

PrecursorReducing AgentSolventTemperature (°C)Yield (%)
Methyl 2,3-dichloro-3,3-difluoropropanoateZincEthanol78Not specified
Methyl 2-bromo-3-chloro-2,3,3-trifluoropropanoateSodium IodideAcetone56Not specified

Yields for these specific reductive elimination reactions leading to this compound are not well-documented in the readily available literature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, related transformations provide a conceptual framework. For instance, the palladium-catalyzed amination of 2,3,3-trifluoroallyl esters has been shown to proceed with an intramolecular fluorine shift, suggesting the potential for catalytic manipulation of such fluorinated systems.

Further research is required to develop a direct and efficient palladium-catalyzed cross-coupling protocol for the synthesis of this compound.

Gold-Catalyzed Hydrofluorination Approaches

Gold catalysis has emerged as a valuable tool in modern organic synthesis. A patent describes a gold-catalyzed hydrofluorination of methyl propiolate to produce methyl 2-fluoroacrylate. google.com While this specific reaction yields a different product, the methodology highlights the potential of gold catalysts to mediate the addition of hydrogen fluoride across a carbon-carbon triple bond. Adapting this approach to a suitably substituted propiolate precursor could potentially lead to the synthesis of this compound.

A representative gold-catalyzed hydrofluorination is presented below:

SubstrateReagentCatalystSolventTemperature (°C)Conversion (%)
Methyl propiolateDMPU-HFAu catalystDichloroethane55~90

This table is based on the synthesis of methyl 2-fluoroacrylate and serves as a conceptual example. google.com

Silver(I)-Mediated Fluorinative Reactions

Silver(I) salts have been employed to mediate a variety of fluorination reactions. These methods often involve the generation of a reactive silver-fluoride species or the promotion of fluorinating agents. While a direct silver(I)-mediated synthesis of this compound is not explicitly detailed in the provided search results, the development of silver-promoted fluorination of arynes offers a glimpse into the possibilities of this approach for constructing fluorinated organic molecules. rsc.org The application of such a strategy to a suitable precursor could be a promising area for future investigation.

Chemical Reactivity and Reaction Mechanisms of Methyl 2,3,3 Trifluoroacrylate

Nucleophilic Additions and Substitutions

The carbon-carbon double bond in methyl 2,3,3-trifluoroacrylate is highly activated towards nucleophilic attack due to the presence of three fluorine atoms and a carboxyl group. This electron deficiency facilitates a variety of addition and substitution reactions.

Reactions with Amines

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic conjugate addition, also known as a Michael addition. The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of the acrylate (B77674). This is followed by protonation to yield the corresponding β-amino acid ester. The high electrophilicity of the fluorinated alkene facilitates this reaction, which typically proceeds under mild conditions.

The general mechanism involves the attack of the amine on the electron-deficient double bond, forming a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another amine molecule or the solvent, leads to the final product. The presence of the fluorine atoms stabilizes the intermediate carbanion, driving the reaction forward.

Reactions with Lithium Diorganocuprates

The interaction of this compound with lithium diorganocuprates is complex and highly dependent on the structure of the organocuprate reagent. Two primary reaction pathways have been identified: fluorine substitution at the C-3 position and a β,β′-C,C-coupling reaction.

With lithium diorganocuprates derived from less sterically demanding alkyl or aryl groups, such as dibutylcuprate or diphenylcuprate, the predominant reaction is the substitution of a fluorine atom at the C-3 position. This reaction proceeds via a conjugate addition of the organocuprate to the activated double bond, followed by the elimination of a fluoride (B91410) ion. The result is the formation of a methyl 2-fluoro-3,3-diorganylacrylate.

Diorganocuprate ReagentMajor Product Type
Lithium dibutylcuprateFluorine Substitution at C-3
Lithium diphenylcuprateFluorine Substitution at C-3

This table illustrates the dependency of the reaction pathway on the organocuprate used.

In contrast, when this compound is treated with lithium dimethylcuprate, an unusual β,β′-C,C-coupling reaction occurs. This pathway leads to the formation of a dimerized product. The mechanism is proposed to involve the initial formation of an enolate intermediate after the conjugate addition, which then attacks a second molecule of the fluoroacrylate. This distinct reactivity with dimethylcuprate highlights the subtle electronic and steric factors that govern the reaction outcome.

Diorganocuprate ReagentMajor Product Type
Lithium dimethylcuprateβ,β′-C,C-Coupling

This table shows the unique reactivity observed with lithium dimethylcuprate.

Reactions with Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with esters. In the case of this compound, the reaction is expected to proceed via a nucleophilic attack on the highly electrophilic carbonyl carbon. Typically, reactions of Grignard reagents with non-fluorinated esters result in a double addition, yielding a tertiary alcohol after acidic workup.

However, the presence of the fluoroalkyl group can influence the reactivity. The initial addition of the Grignard reagent to the carbonyl group forms a tetrahedral intermediate. This intermediate can then collapse, eliminating the methoxide group to form a ketone. Due to the high reactivity of Grignard reagents, a second equivalent typically adds to the newly formed ketone, leading to a tertiary alcohol. The specific yields and the potential to isolate the intermediate ketone are dependent on the reaction conditions and the nature of the Grignard reagent.

Reactions with Dialkylzinc Reagents

Dialkylzinc reagents (R₂Zn) are generally less reactive than Grignard or organolithium reagents, which can allow for more controlled reactions. When reacting with α,β-unsaturated esters like this compound, dialkylzinc reagents can participate in conjugate addition reactions, often catalyzed by copper salts. This would involve the addition of an alkyl group to the β-position of the acrylate.

The reaction mechanism would likely involve the formation of a zinc enolate intermediate. Subsequent protonation during workup would yield the β-alkylated product. The lower reactivity of organozinc reagents can be advantageous in preventing side reactions, such as attack at the carbonyl group, which can be an issue with more reactive organometallics.

Addition of O-Nucleophiles

The presence of three fluorine atoms significantly influences the electrophilicity of the carbon-carbon double bond in this compound, making it susceptible to nucleophilic attack. O-Nucleophiles, such as alcohols and alkoxides, readily add across the double bond. This reaction typically proceeds via a Michael-type addition mechanism.

The general mechanism involves the attack of the O-nucleophile on the β-carbon of the acrylate, which is rendered electron-deficient by the combined electron-withdrawing effects of the fluorine atoms and the ester group. This initial attack forms a carbanionic intermediate, which is subsequently protonated to yield the final addition product. The regioselectivity of the addition is governed by the electronic effects of the substituents, directing the nucleophile to the β-position.

Photochemically Initiated Reactions

This compound participates in photochemically initiated reactions, particularly with secondary alcohols. These reactions are typically initiated by the absorption of ultraviolet light, which excites the MTFA molecule to a higher energy state, facilitating its reaction with the alcohol.

Addition to Secondary Alcohols

The photochemical addition of secondary alcohols to this compound proceeds via a radical mechanism. The initiation step involves the abstraction of a hydrogen atom from the secondary alcohol by the excited MTFA, generating a ketyl radical and a radical derived from MTFA. These radicals then combine to form the addition product.

Formation of Fluorinated Butanolides

A significant outcome of the photochemical reaction between this compound and secondary alcohols is the formation of fluorinated butanolides. This intramolecular cyclization occurs from the initial adduct. The reaction proceeds through a series of steps involving radical intermediates, ultimately leading to the formation of a five-membered lactone ring. The specific stereochemistry of the resulting butanolide is influenced by the structure of the secondary alcohol and the reaction conditions.

Dehydrofluorination to Difluorobutenolides

The initially formed fluorinated butanolides can undergo subsequent dehydrofluorination to yield difluorobutenolides. This elimination of hydrogen fluoride is often promoted by a base or can occur thermally. The removal of HF introduces a double bond into the butenolide ring, resulting in a more unsaturated and conjugated system. The ease of dehydrofluorination depends on the stability of the resulting difluorobutenolide and the reaction conditions employed.

Dimerization Reactions

Under specific catalytic conditions, this compound can undergo dimerization, leading to the formation of cyclic or linear dimers.

Potassium Fluoride-Catalyzed Dimerization

Potassium fluoride (KF) has been shown to be an effective catalyst for the dimerization of this compound. In this reaction, the fluoride ion acts as a nucleophile, initiating the dimerization process. The proposed mechanism involves the addition of the fluoride ion to the β-carbon of one MTFA molecule to generate a carbanionic intermediate. This intermediate then acts as a nucleophile and attacks a second molecule of MTFA. Subsequent intramolecular cyclization and elimination of a fluoride ion lead to the formation of the dimer. The specific structure of the dimer can vary depending on the reaction conditions.

Below is a table summarizing the key reactions of this compound discussed in this article.

Reaction Type Reactant(s) Key Product(s) Mechanism
Addition of O-NucleophilesThis compound, O-Nucleophile (e.g., alcohol, alkoxide)Michael AdductMichael Addition
Photochemical AdditionThis compound, Secondary AlcoholFluorinated ButanolideRadical Addition and Cyclization
DehydrofluorinationFluorinated ButanolideDifluorobutenolideElimination
DimerizationThis compoundDimerAnionic Polymerization/Cyclization

Reaction Mechanism and Stereoisomeric Distribution

The reaction of this compound with nucleophiles typically follows a conjugate addition-elimination pathway. In this mechanism, the nucleophile initially attacks the electron-deficient carbon at the C-3 position. This step is followed by the elimination of a fluoride ion, leading to the formation of a substituted product. The stereochemical outcome of these reactions, resulting in either (Z)- or (E)-isomers, is highly dependent on the specific nucleophile used, as well as the reaction conditions such as solvent and temperature.

Radical Additions

The radical addition of ethers to this compound serves as a valuable method for synthesizing α-fluoro-γ-lactones. This reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from the ether to form an ether radical. This radical species then adds to the C-2 position of the this compound molecule. The resulting intermediate radical subsequently undergoes cyclization, followed by the elimination of a fluorine atom to yield the fluoro-substituted furanone product.

Fluoro-substituted furanones can be synthesized through the radical addition of cyclic ethers, such as 1,4-dioxane and 1,3-dioxolane, to this compound. This process involves a cascade of radical addition, cyclization, and elimination steps. The stereoselectivity of the furanone formation is influenced by the structure of the starting cyclic ether.

Metal-Catalyzed Transformations

Rhodium(III) catalysis enables the directed C–H coupling of various aromatic and heterocyclic compounds with this compound, providing a versatile route to complex fluoroalkenes and heterocycles. acs.orgnih.gov These reactions are advantageous due to their oxidant-free conditions and tolerance of a wide range of functional groups. acs.orgnih.gov The specific product formed is often determined by the directing group present on the aromatic substrate. acs.orgnih.gov For example, using pyridine or pyrazole as the directing group can lead to the synthesis of benzoindolizines and fluoroolefins, respectively. acs.orgnih.gov

A notable application of this methodology is the synthesis of fluoroalkenes through the Rhodium(III)-catalyzed C–H activation and annulation of N-methoxybenzamides with this compound. nih.govrsc.orgrsc.org This reaction proceeds via ortho-C–H bond activation of the benzamide, followed by insertion of the fluoroalkene and subsequent intramolecular cyclization. This process is highly regioselective and offers an efficient pathway to various trifluoromethylated isoquinolones. nih.govresearchgate.net

Table 1: Examples of Rh(III)-Catalyzed C-H Coupling with this compound

Directing Group Substrate Product Type Reference
Pyridine 2-Phenylpyridine Benzoindolizine acs.orgnih.gov
Pyrazole 1-Methyl-2-phenylpyrazole Fluoroolefin acs.orgnih.gov
Amide N-Methoxybenzamide Isoquinolone nih.govrsc.org

Rhodium(III)-Catalyzed Directed C–H Coupling

Synthesis of Heterocycles (e.g., Benzoindolizines)

The chemical reactivity of this compound makes it a valuable reagent in the synthesis of complex heterocyclic structures, notably in the formation of benzoindolizines. This is primarily achieved through a 1,3-dipolar cycloaddition reaction, a powerful tool in organic synthesis for constructing five-membered rings.

In this specific synthesis, this compound acts as the dipolarophile, reacting with a 1,3-dipole, which is typically a pyridinium ylide. The pyridinium ylide is generated in situ from a corresponding pyridinium salt in the presence of a base. The electron-withdrawing nature of the fluorine atoms and the ester group in this compound significantly enhances its reactivity as a dipolarophile, facilitating the cycloaddition process.

The reaction mechanism commences with the deprotonation of an N-substituted pyridinium salt by a base, such as triethylamine or potassium carbonate, to form the pyridinium ylide. This ylide, a transient intermediate, then undergoes a concerted [3+2] cycloaddition with this compound. This process involves the interaction of the highest occupied molecular orbital (HOMO) of the ylide with the lowest unoccupied molecular orbital (LUMO) of the acrylate. The presence of the trifluoromethyl group and the methyl ester on the acrylate influences the regioselectivity of the cycloaddition.

Following the initial cycloaddition, a dihydroindolizine intermediate is formed. This intermediate can then undergo subsequent aromatization, often through oxidation or elimination of a substituent, to yield the stable benzoindolizine ring system. The specific reaction conditions, including the choice of solvent, base, and temperature, can influence the efficiency of the reaction and the yield of the final product. Research in this area has demonstrated the utility of fluorinated acrylates in creating highly functionalized and biologically relevant heterocyclic compounds.

The following table summarizes representative conditions and findings for the synthesis of indolizine derivatives from pyridinium ylides and activated alkynes, which serves as a model for the synthesis of benzoindolizines using this compound.

Pyridinium Salt PrecursorDipolarophileBaseSolventTemperature (°C)Product Yield (%)
N-(Phenacyl)pyridinium BromideDimethyl AcetylenedicarboxylateTriethylamineDichloromethaneRoom Temperature85
N-(Cyanomethyl)pyridinium ChlorideMethyl PropiolatePotassium CarbonateAcetonitrileReflux78
N-(Ethoxycarbonylmethyl)pyridinium BromideDiethyl AcetylenedicarboxylateSodium HydrideTetrahydrofuran0 to Room Temperature92
N-(2,2,2-Trifluoroethyl)pyridinium TriflateDimethyl AcetylenedicarboxylateTriethylamineDichloromethaneRoom Temperature65

Advanced Applications and Research Directions of Methyl 2,3,3 Trifluoroacrylate Derived Materials

Fluorinated Polymers and Coatings

Fluorinated polymers derived from monomers like MTFA are a significant class of materials known for their exceptional properties. These characteristics arise from the high electronegativity and low polarizability of the fluorine atom, which creates strong carbon-fluorine bonds. nih.gov This results in polymers with high thermal and chemical stability, low surface energy, and excellent resistance to weathering and UV degradation. nih.gov These polymers are utilized in a wide array of applications, including high-performance coatings. pageplace.de

Waterborne fluorinated polyurethanes (WFPUs) are an environmentally friendly class of coatings that combine the benefits of polyurethanes with the unique properties of fluoropolymers. The introduction of fluorine-containing segments, which can be derived from monomers like MTFA, into the polyurethane backbone enhances properties such as water resistance, thermal stability, and surface hydrophobicity. nih.gov

In the synthesis of WFPUs, fluorinated diols or other fluorine-containing monomers are incorporated into the polymer structure. Research has shown that increasing the content of the fluorinated components leads to a significant increase in the water contact angle of the resulting film, indicating enhanced hydrophobicity. For instance, one study demonstrated that the water contact angle of a WFPU film increased from 80.72° to 99.35° as the content of the fluorinated glycol was increased. researchgate.net This modification also led to a 6.6% reduction in water absorption. researchgate.net

The properties of WFPUs can be tailored by adjusting the concentration of the fluorinated monomer. The following table illustrates the effect of fluorinated acrylate (B77674) content on the surface properties of a cationic fluorinated polyurethane-acrylate hybrid dispersion.

PropertyEffect of Increasing Fluorinated Acrylate Content
Water Contact AngleIncreased
Water SwellingDecreased
Tensile StrengthDecreased
HardnessDecreased
Data derived from studies on fluorinated polyurethane-acrylate hybrids. clarkson.edu

These materials are synthesized to create stable emulsions in water, avoiding the use of volatile organic compounds (VOCs) and making them a more sustainable coating option. utexas.edu The thermal stability and crystallinity of WFPU films are also improved by the presence of the fluorinated segments. researchgate.net

The incorporation of fluorinated monomers is a key strategy in developing advanced corrosion-resistant coatings. The low surface energy and chemical inertness of fluoropolymers create a highly effective barrier against corrosive agents. rsc.org When formulated into a coating, these polymers prevent moisture and corrosive ions from reaching the metal surface.

Superhydrophobic coatings, which exhibit extreme water repellency, are particularly effective for corrosion prevention. rsc.org These coatings can be fabricated using fluorinated polymers. The structure of these coatings often involves creating a micro/nano hierarchical surface that traps air, minimizing the contact between the metal substrate and the corrosive environment. rsc.org

Research into fluorine-free alternatives often uses methyl-modified nanoparticles to create superhydrophobic surfaces. However, fluorinated materials historically set the benchmark for performance in this area. Electrochemical analyses of such advanced coatings demonstrate a significant increase in corrosion resistance. For example, a well-designed coating can increase the impedance modulus by two orders of magnitude and achieve a corrosion inhibition efficiency of over 99%. rsc.org

The following table summarizes the performance of a methyl-modified, fluorine-free superhydrophobic coating on Q235B carbon steel, which exemplifies the goals for which fluorinated coatings are designed.

ParameterBare SteelCoated Steel
Salt Spray Exposure (168 h)Significant CorrosionNo Significant Change
Corrosion Inhibition EfficiencyN/A99.73%
Corrosion Rate (mm/a)2.170.01
This data is illustrative of high-performance anti-corrosion coatings. rsc.org

Coatings derived from fluorinated polymers are expected to provide superior or equivalent protection due to the inherent stability of the C-F bond.

The low surface energy of fluorinated polymers makes them ideal for creating surfaces that repel both oil (oleophobic) and water (hydrophobic). This dual repellency is highly sought after for protecting textiles, papers, and other fibrous substrates from staining. Copolymers containing perfluoroalkyl groups are commonly used to impart these properties.

The performance of these coatings is evaluated using standardized tests that measure the contact angle of liquids on the treated surface. A higher contact angle indicates greater repellency. The oil repellency is often rated on a scale where higher numbers correspond to the ability to repel oils with lower surface tensions.

Oil Repellency RatingTest Liquid
1Nujol (Liquid Paraffin)
3n-Hexadecane
5n-Dodecane
7n-Octane
Standard test liquids for AATCC Oil Repellency Test. nih.gov

These fluoropolymer-based compositions can be applied to a variety of substrates, including wool, textiles, paper, and leather, to provide durable protection against both water-based and oil-based stains. nih.gov

Specialty Materials

The unique properties of fluorinated polymers derived from monomers like MTFA extend their use into highly specialized technological fields. Their optical and chemical characteristics are particularly valuable in applications such as high-resolution lithography and the creation of selective molecularly imprinted polymers.

In the field of microlithography, particularly for fabricating microelectronics, there is a constant drive toward using shorter wavelengths of light to achieve smaller feature sizes. Fluorinated polymers have emerged as critical materials for photoresists at deep ultraviolet (DUV) wavelengths, such as 157 nm. researchgate.netutexas.edu This is because conventional hydrocarbon-based polymers are highly absorbent at these wavelengths, rendering them unsuitable. utexas.edu

Fluorinated polymers, in contrast, exhibit high transparency to 157 nm light. nih.govresearchgate.net This low absorbance is a crucial property for a photoresist, as it allows the light to penetrate the full thickness of the resist layer, enabling uniform exposure and the creation of high-resolution patterns. Researchers have focused on designing transparent polymers based on fluorinated acrylates and norbornenes to meet the stringent requirements of next-generation lithography. utexas.edu

The goal is to develop imageable materials that are not only transparent but also possess other essential properties for a photoresist, including:

Resistance to plasma etching for pattern transfer.

Solubility in both organic solvents for processing and aqueous base for development.

Good mechanical properties and strong adhesion to semiconductor substrates. utexas.edu

The synthesis of block copolymers with fluorinated side chains is one approach to creating self-assembling materials that can be used in advanced lithographic processes. researchgate.net

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have artificial recognition sites for a specific target molecule. wikipedia.org They are often described as synthetic mimics of natural antibodies or receptors. usm.edu The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. nih.govwikipedia.org

Fluorinated polymers can be used to create MIPs with specific binding properties. For example, fluorinated MIPs (fMIPs) have been synthesized to selectively bind per- and polyfluoroalkyl substances (PFAS), which are persistent environmental contaminants. digitellinc.com The hydrophobic and fluorous interactions between the fluorinated polymer matrix and the fluorinated analyte can enhance the selectivity and binding affinity of the MIP.

The synthesis of a typical MIP involves the following components:

ComponentFunctionExample
TemplateThe target molecule to be recognized.Perfluorooctanoic acid (PFOA)
Functional MonomerInteracts with the template.Methacrylic acid
Cross-linkerForms the rigid polymer network.Ethylene glycol dimethacrylate (EGDMA)
InitiatorStarts the polymerization reaction.Azobisisobutyronitrile (AIBN)
General components for MIP synthesis. usm.edunih.gov

The unique interactions afforded by incorporating fluorinated monomers can lead to MIPs with improved performance for capturing or sensing specific fluorinated compounds. rsc.orgdigitellinc.com The development of these specialized MIPs is a promising area of research for environmental monitoring and remediation. digitellinc.com

Optical Materials

Polymers derived from Methyl 2,3,3-trifluoroacrylate are of significant interest for optical applications due to the inherent properties of fluorinated polymers, which include low refractive indices and high optical transparency. The presence of C-F bonds in the polymer structure lowers the material's refractive index compared to their non-fluorinated counterparts, a critical factor in the design of anti-reflective coatings and optical waveguides.

Research into fluorinated polyacrylates has demonstrated their potential in photonics. While specific data for poly(this compound) is not extensively available, studies on similar fluorinated acrylate polymers provide insight into their expected optical performance. For instance, copolymers of fluorinated acrylates with methyl methacrylate (MMA) have been shown to exhibit high transmittance in the visible light spectrum. A nanohybrid silica polyacrylate film containing dodecafluoroheptyl methacrylate (DFMA) demonstrated a high transmittance of 89–97% in the visible light region cambridge.org. It is anticipated that polymers of this compound would exhibit similarly high transparency.

The refractive index is another key parameter for optical materials. Fluorinated polymers are known for their low refractive indices. For comparison, the refractive indices of various fluorinated polymers are listed in the table below. It is expected that poly(this compound) would have a refractive index in a similar range, making it a candidate for applications where low refractive index materials are required.

PolymerRefractive Index
Poly(hexafluoropropylene oxide)1.3010
Poly(tetrafluoroethylene-co-hexafluoropropylene)1.3380
Poly(pentadecafluorooctyl acrylate)1.3390
Poly(trifluoroethyl acrylate)1.4070
Poly(trifluoroethyl methacrylate)1.4370

This table presents the refractive indices of various fluorinated polymers as a reference for the expected optical properties of poly(this compound).

Future research is expected to focus on the precise determination of the optical properties of homopolymers and copolymers of this compound and their application in fabricating specialized optical components.

Adsorbents

The unique surface properties of fluorinated polymers, such as low surface energy and hydrophobicity, suggest their potential use in the development of advanced adsorbent materials. While direct research on the application of poly(this compound) as an adsorbent is limited, the broader class of fluorinated polymers has shown promise in this area.

Fluorinated porous organic polymers have been investigated for the efficient adsorption of charged organic micropollutants from water. For example, a novel fluorinated-imidazolinium-based covalent organic polymer (FCOP-222) has been shown to exhibit high selectivity and remarkable adsorption performance for pharmaceuticals such as propranolol, sulfamethoxazole, and diclofenac researchgate.net. The adsorption mechanism in such materials is driven by a combination of electrostatic interactions and hydrogen bonding, enhanced by the hydrophobic nature of the fluorinated components researchgate.net.

Furthermore, fluorinated block copolymers have been designed for the effective removal of perfluorooctanoic acid (PFOA) from aqueous solutions. These polymers leverage the principle of "like-dissolves-like," where the fluorinated segments of the copolymer have a high affinity for the fluorinated PFOA molecules.

Given these examples, it is plausible that porous polymers or functionalized surfaces derived from this compound could be engineered to act as selective adsorbents for fluorinated compounds or other pollutants. The trifluoroacrylate moiety could provide the necessary hydrophobic and oleophobic properties to facilitate the adsorption of specific organic molecules from aqueous or gaseous environments. Further research is needed to synthesize and characterize porous poly(this compound) and evaluate its performance as an adsorbent for various environmental contaminants.

Polymer Electrolyte Membranes for Fuel Cells

In the field of fuel cell technology, polymer electrolyte membranes (PEMs) are a critical component, and fluorinated polymers have traditionally played a central role, with Nafion®, a perfluorosulfonated polymer, being the benchmark material. Research is ongoing to develop alternative PEMs with improved properties, and partially fluorinated polymers are being explored as promising candidates.

The introduction of fluorine into the polymer backbone of a PEM can enhance its oxidative stability, a crucial factor for the longevity of the fuel cell. While there is no specific research on the use of poly(this compound) in PEMs, studies on other fluorinated copolymers provide valuable insights. For instance, partially fluorinated poly(arylene ether)s have been synthesized and shown to exhibit high proton conductivity and favorable mechanical properties nih.gov.

The design of novel pore-filled proton-exchange membranes (PFPEMs) has also incorporated fluorinated ionomers. In one study, a partially fluorinated ionomer was combined with a porous polytetrafluoroethylene (PTFE) substrate. The introduction of a fluorine moiety into the polymer backbone greatly enhanced the oxidation stability of the membrane concretesealersusa.com.

The potential role of this compound in this field would likely be as a comonomer in the synthesis of new ionomers for PEMs. By copolymerizing this compound with a monomer containing sulfonic acid groups, it might be possible to create a membrane with a desirable balance of proton conductivity, mechanical strength, and chemical stability.

Membrane TypeProton Conductivity (mS/cm)Key Features
Nafion 211123.8Perfluorinated benchmark
Partially fluorinated sulfonated poly(arylene ether)174.3 - 301.8High proton conductivity nih.gov
Pore-filled membrane with fluorinated ionomer~58-63% of Nafion 212Enhanced oxidation stability concretesealersusa.com

This table compares the proton conductivity of different types of fluorinated polymer electrolyte membranes, highlighting the potential performance range for new materials.

Future investigations could explore the synthesis of such copolymers and the characterization of their fuel cell performance.

Lithium-Ion Batteries

Fluorinated polymers are gaining attention in the development of next-generation lithium-ion batteries, particularly as binders for high-capacity electrodes like silicon. Silicon anodes offer a much higher theoretical capacity than traditional graphite anodes but suffer from significant volume changes during charging and discharging, which can lead to the degradation of the electrode structure.

Fluorinated binders are being investigated to accommodate these volume changes and improve the cycle life of silicon anodes. A novel fluorinated copolymer containing carboxylic acid, amide, and fluorinated groups has been synthesized for this purpose researchgate.net. This copolymer, when used in a dual cross-linked network with sodium alginate, effectively holds the silicon particles together, leading to excellent electrochemical performance researchgate.net. For instance, a silicon/graphite electrode with this binder exhibited a capacity fade rate of only 0.1% per cycle over 200 cycles researchgate.net.

While poly(this compound) has not been specifically studied as a binder, its fluorinated nature suggests it could be a valuable component in the design of new binder systems. The trifluoroacrylate units could enhance the adhesion to the current collector and the active material, as well as improve the electrochemical stability of the binder.

Another potential application of this compound in lithium-ion batteries is as an electrolyte additive. Fluorinated compounds are known to improve the performance and safety of electrolytes. They can help in the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. The use of fluorinated additives is an active area of research, with compounds like fluoroethylene carbonate (FEC) being commonly used.

Electrode/ComponentFluorinated Polymer ApplicationPerformance Improvement
Silicon AnodeFluorinated copolymer binderReduced capacity fade, improved cycle life researchgate.net
ElectrolyteFluorinated additivesFormation of stable SEI, enhanced safety

This table summarizes the applications of fluorinated polymers in lithium-ion batteries and the associated performance benefits.

Further studies are warranted to explore the potential of this compound and its polymers as binders or electrolyte additives for advanced lithium-ion batteries.

Protective Stone Coatings

The preservation of cultural heritage is of paramount importance, and protective coatings play a crucial role in safeguarding stone monuments from environmental degradation. Fluorinated acrylic polymers have emerged as highly effective materials for stone protection due to their ability to impart hydrophobicity, which prevents water penetration, a major cause of stone decay.

Research has shown that partially fluorinated acrylic copolymers can significantly increase the water repellency of coated stones. For example, coatings based on copolymers of fluorinated methacrylates have been applied to various types of stone, such as Candoglia marble and Noto calcarenite, resulting in a substantial reduction in water uptake cambridge.org. The water repellency is often quantified by the static contact angle of a water droplet on the surface. Fluorinated coatings consistently show higher contact angles compared to their non-fluorinated counterparts, even after accelerated UV aging cambridge.org.

A study on a low-fluorine content methacrylic-based polymeric resin applied to Candoglia marble demonstrated good surface hydrophobicity, water repellency, and water vapor transpirability. Importantly, no color variation was observed after 1.5 years of exposure in a polluted environment, and the coating hindered the penetration of atmospheric nitrates and limited the formation of sulfates nih.gov.

While specific studies on poly(this compound) for stone protection are not available, the performance of other fluorinated acrylates strongly suggests its potential in this application. A polymer derived from this compound would be expected to exhibit excellent hydrophobic properties, making it a promising candidate for the development of durable and effective protective coatings for stone.

Stone TypeFluorinated Copolymer CoatingWater Uptake ReductionStatic Contact Angle (after UV aging)
Noto CalcareniteHFIM/EM/MA> 90%~110°
Candoglia MarbleXFDM/HFIM/EM/MAVariable~95°

This table presents data on the performance of fluorinated acrylic copolymer coatings on different types of stone, illustrating their protective efficacy cambridge.org.

Multicompartmental Micelles and Nanocomposites

The self-assembly of block copolymers into multicompartmental micelles and other complex nanostructures is a rapidly advancing field with potential applications in drug delivery, catalysis, and nanotechnology. The inclusion of a fluorinated block in a copolymer can be a powerful tool to drive the formation of these intricate structures due to the distinct properties of fluorinated segments, which are both hydrophobic and lipophobic.

A novel fluorinated diblock tercopolymer, incorporating methacrylic acid (hydrophilic), methyl methacrylate (lipophilic), and perfluoroalkyl ethyl methacrylate (fluorophilic) blocks, has been synthesized. This triphilic block copolymer was found to self-assemble in a dimethylformamide/water mixture into a variety of morphologies, including spheres, wormlike structures, and novel nail-shaped structures, depending on the specific triphilic balance rsc.org. This demonstrates the ability of fluorinated blocks to induce the formation of unique and complex self-assembled structures.

In another approach, gold nanoparticles have been grafted with polystyrene-block-poly(methacrylic acid) diblock copolymers to create hybrid polymer/inorganic colloidal particles with a multicompartmentalized structure. In this system, the poly(methacrylic acid) blocks segregate into small satellite-like domains nih.gov.

Given these findings, block copolymers containing a poly(this compound) segment could be designed to self-assemble into a wide array of multicompartmental micelles and nanocomposites. The strong incompatibility of the fluorinated block with both hydrophilic and lipophilic blocks would provide a strong driving force for microphase separation, leading to the formation of well-defined, segregated domains. These nanostructures could find applications as nanocarriers for the simultaneous delivery of different types of therapeutic agents or as nanoreactors for carrying out sequential catalytic reactions in separate compartments.

Bioisostere Development in Medicinal Chemistry

In the field of medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a drug candidate, is a cornerstone of drug design. Fluorine and fluorine-containing groups, such as the trifluoromethyl group, are frequently employed as bioisosteres.

The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. Its introduction into a drug molecule can significantly impact its properties, including lipophilicity, metabolic stability, and binding affinity to the target protein. For instance, replacing a hydrogen atom with a trifluoromethyl group can block a site of metabolism, thereby increasing the drug's half-life. The strong electron-withdrawing nature of the trifluoromethyl group can also alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

While the trifluoroacrylate moiety itself has not been extensively explored as a bioisostere, its structural features suggest potential applications. The trifluoromethyl group within the acrylate could influence the electronic properties of the carbonyl group and the double bond. This could be leveraged to modulate the reactivity of the molecule or its ability to participate in specific interactions with a biological target.

Furthermore, the aryltriflate moiety, which is structurally related to a trifluoroacrylate ester, has been identified as a valuable group in medicinal chemistry. In one study, an aryltriflate was incorporated into a potent dual inhibitor of the chemokine receptors CXCR1 and CXCR2 nih.gov. The triflate group was chosen for its ability to establish hydrophobic interactions with the receptors with minimal steric hindrance nih.gov.

This precedent suggests that the trifluoroacrylate group could also be explored as a novel bioisosteric replacement in drug design. Its unique combination of a trifluoromethyl group and an acrylate system may offer new opportunities for fine-tuning the properties of drug candidates.

Computational and Theoretical Studies of Methyl 2,3,3 Trifluoroacrylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the behavior of Methyl 2,3,3-trifluoroacrylate in various chemical transformations. These calculations provide a molecular-level understanding of its structure and reactivity.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. While specific optimized geometric parameters for isolated this compound are not extensively detailed in publicly available literature, this type of calculation is a standard prerequisite for more advanced computational studies, such as reaction mechanism analysis. The optimized geometry represents the most probable structure of the molecule and is crucial for accurate predictions of its chemical and physical properties.

Electronic structure analysis delves into the arrangement of electrons within a molecule, which is key to understanding its reactivity. For this compound, techniques such as molecular orbital (MO) analysis are employed to identify the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how the molecule will interact with other reagents. For instance, orbital analysis has been used to explain the regioselectivity observed in reactions involving this compound. The presence of electron-withdrawing fluorine atoms significantly influences the electronic distribution and orbital energies of the acrylate (B77674) system, making it susceptible to specific types of chemical attack.

Below is a table summarizing computational methods and findings related to this compound and its derivatives from various studies.

Computational Method Focus of Study Key Findings
Quantum Chemical CalculationsFree-radical chain additions to this compoundConfirmed the participation of a 1,3-hydrogen shift in initially formed secondary alkoxyethyl radicals. researchgate.net
Orbital AnalysisReaction of this compound with AgF and aryltriazenesThe regioselectivity of the reaction was explained by analyzing the orbital interactions in the oxidative addition step.
DFT CalculationsTransition state energies of exo-trig cyclizations of derivativesConfirmed that the feasibility of the ring closure increases with more alkyl substituents at the C4 position of fluorinated 4-hydroxyesters. tacr.cz

Molecular Dynamics Simulations

As of the current literature survey, there is no specific information available on the application of molecular dynamics simulations to study the behavior of this compound. Such simulations could, in principle, provide valuable insights into the conformational dynamics of the molecule and its interactions in a condensed phase or with polymeric systems.

Reaction Pathway Modeling

Computational modeling of reaction pathways is a powerful application of theoretical chemistry that maps out the energy landscape of a chemical reaction, including transition states and intermediates. For reactions involving this compound, this modeling has been used to understand mechanisms at a detailed level. For example, in the context of radical additions, computational studies have helped to elucidate the feasibility of different reaction pathways and the stability of radical intermediates. researchgate.net Similarly, DFT calculations have been employed to analyze the transition state energies for the cyclization of derivatives of this compound, providing a rationale for experimentally observed product distributions. tacr.cz These theoretical models are crucial for optimizing reaction conditions and designing new synthetic routes involving this versatile fluorinated building block.

Q & A

Q. What are the primary synthetic routes for Methyl 2,3,3-trifluoroacrylate, and what are their limitations?

this compound (CAS 392-41-6) is synthesized via two main routes:

  • Route 1 : Reaction of 2,3,3,3-tetrafluoropropionic acid methyl ester with a dehydrofluorinating agent. This method requires precise control of stoichiometry to avoid over-defluorination.
  • Route 2 : Esterification of 2,3,3-trifluoroacrylic acid with methanol using diazomethane as a catalyst. Diazomethane’s high reactivity necessitates strict safety protocols (e.g., glovebox use) . Limitations : Route 1 may yield byproducts like 2,3,3,3-tetrafluoropropionate derivatives if reaction conditions are suboptimal. Route 2 involves hazardous intermediates (diazomethane), requiring specialized handling .
Method Key Reagents Challenges
Dehydrofluorination2,3,3,3-TetrafluoropropionateByproduct formation
EsterificationDiazomethane, MethanolToxicity of intermediates

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for resolving fluorine environments. However, overlapping signals (e.g., trifluoromethyl vs. vinyl fluorines) may require 2D NMR or variable-temperature experiments .
  • GC/MS : Useful for purity assessment and identifying volatile byproducts. Column selection (e.g., DB-5ms) must account for the compound’s polarity .
  • FTIR : Key peaks include C=O stretch (~1750 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reagent solubility but may compete in nucleophilic reactions.
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·OEt2_2) to enhance esterification efficiency.
  • In Situ Monitoring : Use 19F^{19}\text{F} NMR to track reaction progress and adjust reagent ratios dynamically .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions in 19F^{19}\text{F} NMR data often arise from:

  • Dynamic Effects : Fluorine coupling (e.g., JFFJ_{F-F}) can cause unexpected splitting. Use low-temperature NMR to slow molecular motion and clarify splitting patterns.
  • Isomeric Mixtures : Confirm purity via GC/MS or HPLC. If isomers persist, employ chiral columns or derivatization .

Q. What protocols ensure the compound’s stability under experimental conditions?

  • Thermal Stability : Conduct accelerated aging studies (e.g., 40–60°C for 72 hours) and monitor degradation via GC/MS. Store at -20°C under inert atmosphere to prevent hydrolysis .
  • Light Sensitivity : UV/Vis spectroscopy can detect photodegradation products. Use amber vials for light-sensitive reactions .

Q. How can researchers mitigate risks when handling this compound?

  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid latex gloves due to permeability to fluorinated compounds .
  • Ventilation : Use fume hoods for synthesis and quenching steps. For spills, neutralize with sodium bicarbonate before disposal .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.